Ethyl 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanoate
Description
Ethyl 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H12BrFO3 It is a derivative of propanoic acid and contains both bromine and fluorine atoms on the phenyl ring
Properties
Molecular Formula |
C11H12BrFO3 |
|---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-3-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
WPXDKGLHFQZDQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Br)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 3-(4-Bromo-3-fluorophenyl)-3-oxopropanoate or 3-(4-Bromo-3-fluorophenyl)propanoic acid.
Reduction: Formation of 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanol or 3-(4-Bromo-3-fluorophenyl)propane.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Ethyl 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 2-(4-Bromo-3-fluorophenyl)acetate: Similar in structure but differs in the position of the functional groups.
Ethyl 4-bromo-3-fluorobenzoate: Contains a benzoate moiety instead of a propanoate moiety.
4-Bromo-3-fluorophenylacetic acid: Lacks the ester group and has different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules.
Biological Activity
Ethyl 3-(4-bromo-3-fluorophenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, synthesis, and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 291.12 g/mol. The compound features a hydroxypropanoate group attached to a phenyl ring substituted with bromine and fluorine atoms. These halogen substituents significantly influence the compound's reactivity and biological properties, enhancing its lipophilicity and altering receptor binding affinities, which are critical factors in drug design.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.12 g/mol |
| Functional Groups | Hydroxypropanoate, Halogens |
Biological Activity
Research indicates that this compound exhibits antiviral properties , particularly against viruses such as respiratory syncytial virus (RSV). Compounds with similar structures have shown significant antiviral activity, suggesting that this compound may also be effective against various viral pathogens due to its unique substitution pattern on the phenyl ring .
Antiviral Mechanism
The mechanism of action for this compound is believed to involve:
- Inhibition of viral replication : By interfering with viral enzymes or proteins necessary for replication.
- Modulation of immune response : Enhancing the host's immune response against viral infections.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-3-fluoroaniline with ethyl 3-hydroxypropanoate under controlled conditions. This process can yield high purity and yield, making it suitable for further pharmacological studies .
Case Studies and Research Findings
- Antiviral Studies : A study conducted on compounds structurally similar to this compound demonstrated significant antiviral activity against RSV. The presence of bromine and fluorine enhanced the binding affinity to viral targets, leading to effective inhibition of viral replication.
- Enzyme Interaction Studies : Investigations into the compound's interaction with specific enzymes have shown that it may modulate enzyme activity, influencing metabolic pathways relevant to disease processes. Such interactions are crucial for understanding its potential therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate | Antiviral properties | |
| Ethyl 4-bromophenylacetate | Anti-inflammatory properties | |
| Ethyl 4-bromo-2-fluorobenzoate | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
